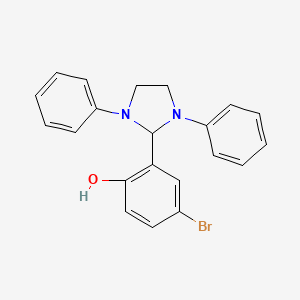
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol is a chemical compound that belongs to the class of phenols. It is also known as bronopol and is widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and personal care products. The compound has gained significant attention from the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol is not fully understood. However, studies have shown that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells. The compound is believed to disrupt the cell membrane and interfere with the normal functioning of the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol have been extensively studied. The compound has been shown to possess antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, the compound has been shown to possess anticancer properties and can inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol in lab experiments has several advantages. The compound is readily available and can be synthesized using simple methods. In addition, the compound is stable and can be stored for extended periods without degradation. However, the compound has some limitations, including its potential toxicity and the need for careful handling.
Zukünftige Richtungen
There are several future directions for the study of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol. One potential direction is the development of new synthetic methods that can yield higher purity products with better yields. Another direction is the study of the compound's potential use in other fields, such as agriculture and food preservation. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicine.
Synthesemethoden
The synthesis of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol can be achieved through various methods. One of the commonly used methods is the reaction of 2-bromo-4-nitrophenol with 1,3-diphenyl-2-thiourea in the presence of a reducing agent such as iron powder. This method yields a high purity product with a yield of up to 75%.
Wissenschaftliche Forschungsanwendungen
4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been widely studied for its potential applications in various fields. In the biomedical field, the compound has been shown to possess antimicrobial properties and can be used as a preservative in medical products. In addition, the compound has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.
Eigenschaften
IUPAC Name |
4-bromo-2-(1,3-diphenylimidazolidin-2-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O/c22-16-11-12-20(25)19(15-16)21-23(17-7-3-1-4-8-17)13-14-24(21)18-9-5-2-6-10-18/h1-12,15,21,25H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSTSFTHQVJPXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(N1C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-chloro-2-methoxy-6-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5380467.png)
![N-ethyl-N-[(3-{[2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5380471.png)
![4-(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}-3-azetidinyl)pyridine](/img/structure/B5380477.png)
![3-ethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5380478.png)
![4-[4-(benzyloxy)-3-methylbenzoyl]-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5380484.png)
![4-methyl-2-[2-oxo-2-(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)ethyl]-1(2H)-phthalazinone](/img/structure/B5380497.png)

![(3S*,4S*)-1-[3-(1H-benzimidazol-1-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5380522.png)
![[4-(diethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]ethylcyanamide](/img/structure/B5380525.png)
![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-4-(2,6-dimethylpyridin-3-yl)pyrimidin-2-amine](/img/structure/B5380531.png)
![methyl {4-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-ethoxyphenoxy}acetate](/img/structure/B5380546.png)
![2-[2-(4-ethylphenyl)vinyl]-3-(4-nitrophenyl)-4(3H)-quinazolinone](/img/structure/B5380554.png)
![2-{2-[4-(dimethylamino)-2-(4-pyridinyl)-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-2-oxoethyl}phenol](/img/structure/B5380555.png)
![1-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B5380570.png)